molecular formula C7H13NO2 B2447066 1-(2-Hydroxycyclobutyl)azetidin-3-ol CAS No. 2189434-33-9

1-(2-Hydroxycyclobutyl)azetidin-3-ol

Cat. No.: B2447066
CAS No.: 2189434-33-9
M. Wt: 143.186
InChI Key: MUHJWNNSBBOJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxycyclobutyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, in particular, features a hydroxycyclobutyl group attached to the azetidine ring, making it an interesting subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxycyclobutyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the hydroxycyclobutyl group. One common method includes the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a cyclobutanone derivative can lead to the formation of the desired azetidine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxycyclobutyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The azetidine ring can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications.

Scientific Research Applications

1-(2-Hydroxycyclobutyl)azetidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxycyclobutyl)azetidin-3-ol involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the azetidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with different functional groups.

    Cyclobutylamine: A compound with a cyclobutyl group attached to an amine.

    Hydroxyazetidine: A similar compound with a hydroxy group attached to the azetidine ring.

Uniqueness

1-(2-Hydroxycyclobutyl)azetidin-3-ol is unique due to the presence of both the hydroxycyclobutyl group and the azetidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-hydroxycyclobutyl)azetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-3-8(4-5)6-1-2-7(6)10/h5-7,9-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHJWNNSBBOJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CC(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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